3-Cyclohexyl-2-bromopropene

Organic Synthesis Grignard Chemistry Allyl Bromide Reactivity

3-Cyclohexyl-2-bromopropene (CAS 53608-85-8) is a vinyl bromide featuring a cyclohexylmethyl substituent at the allylic position. It belongs to the class of substituted allyl bromides and serves as a versatile electrophilic building block in organic synthesis.

Molecular Formula C9H15B
Molecular Weight 203.12 g/mol
CAS No. 53608-85-8
Cat. No. B1626118
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Cyclohexyl-2-bromopropene
CAS53608-85-8
Molecular FormulaC9H15B
Molecular Weight203.12 g/mol
Structural Identifiers
SMILESC=C(CC1CCCCC1)Br
InChIInChI=1S/C9H15Br/c1-8(10)7-9-5-3-2-4-6-9/h9H,1-7H2
InChIKeyTYIANRSGVBXVAS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Cyclohexyl-2-bromopropene (CAS 53608-85-8) – A Cyclohexyl-Functionalized Allyl Bromide Building Block


3-Cyclohexyl-2-bromopropene (CAS 53608-85-8) is a vinyl bromide featuring a cyclohexylmethyl substituent at the allylic position. It belongs to the class of substituted allyl bromides and serves as a versatile electrophilic building block in organic synthesis. The compound has a molecular formula of C₉H₁₅Br and a molecular weight of 203.12 g/mol [1]. Its computed octanol-water partition coefficient (XLogP3-AA) is 4.6, indicating substantially higher lipophilicity than prototypical allyl bromides [1]. The compound is synthesized via Grignard coupling of cyclohexylmagnesium bromide with 2,3-dibromopropene, yielding 60.5–64% of purified product [2].

Why Unmodified Allyl Bromide or Cinnamyl Bromide Cannot Substitute for 3-Cyclohexyl-2-bromopropene


In-class allyl bromides such as allyl bromide (LogP 1.79), prenyl bromide (LogP 2.5), and cinnamyl bromide (LogP 3.4) exhibit markedly lower lipophilicity than 3-cyclohexyl-2-bromopropene (LogP 4.6) [1]. This LogP differential of 1.2–2.8 units translates to a >10-fold difference in organic/aqueous partitioning, critically affecting phase-transfer behaviour and extraction efficiency in synthetic workflows. Furthermore, the cyclohexyl group introduces steric bulk (A-value approximately 2.2 kcal/mol) exceeding that of methyl (1.74 kcal/mol) and approaching that of the synthetically pivotal tert-butyl group (~5 kcal/mol) [2]. This steric demand is absent in linear alkyl- or phenyl-substituted analogs, making simple functional interchange unreliable when reaction outcomes depend on steric control or lipophilic partitioning. The synthesis itself demonstrates this: the analogous 4-phenyl-2-bromobutene is obtained in only ~45% yield under identical Grignard conditions, compared to 60.5–64% for 3-cyclohexyl-2-bromopropene [3].

Quantitative Comparative Evidence for 3-Cyclohexyl-2-bromopropene in Synthesis and Property Selection


Synthesis Efficiency: 3-Cyclohexyl-2-bromopropene Outperforms the 4-Phenyl Analog in Grignard-Mediated Allylation

Under identical Grignard coupling conditions with 2,3-dibromopropene, 3-cyclohexyl-2-bromopropene is obtained in 60.5–64% isolated yield, whereas the structurally analogous 4-phenyl-2-bromobutene (derived from benzylmagnesium chloride) affords only approximately 45% yield [1]. This represents a relative yield advantage of roughly 35–42% for the cyclohexyl-substituted product, indicating superior chemoselectivity and reduced side-product formation when a saturated cycloaliphatic Grignard reagent is employed.

Organic Synthesis Grignard Chemistry Allyl Bromide Reactivity

Lipophilicity-Driven Phase Partitioning: LogP of 3-Cyclohexyl-2-bromopropene Exceeds Common Allyl Bromide Analogs

The computed octanol-water partition coefficient (LogP) of 3-cyclohexyl-2-bromopropene is 4.6 [1], significantly higher than allyl bromide (LogP 1.79) [2], prenyl bromide (XLogP3-AA 2.5) [3], and cinnamyl bromide (XLogP3 3.4) [4]. The LogP differential of 1.2–2.8 units corresponds to a 16- to >600-fold difference in theoretical octanol/water distribution ratio, which has direct implications for extraction efficiency, chromatographic retention, and phase-transfer catalysis performance.

Physicochemical Properties Lipophilicity Phase-Transfer Chemistry

Thermal Stability and Distillation Window: Elevated Boiling Point Relative to Light Allyl Bromides

3-Cyclohexyl-2-bromopropene exhibits an estimated atmospheric boiling point of 221.67°C , substantially higher than allyl bromide (71°C) [1], 3-bromo-2-methylpropene (94–95°C) , and 2,3-dibromopropene (141°C at 760 mmHg) [2]. Under reduced pressure, its boiling point is 88–89°C at 14 mmHg [3]. This elevated boiling point provides a wider operational window for reactions conducted at ambient or moderately elevated temperatures without solvent loss of the reagent, and facilitates clean separation from low-boiling byproducts during fractional distillation.

Thermal Properties Distillation Parameters Process Chemistry

Steric Differentiation: Cyclohexyl Substituent Provides Conformational Bulk Distinct from Phenyl and Alkyl Analogs

The cyclohexyl group imposes a steric demand characterized by an A-value of approximately 2.2 kcal/mol, intermediate between methyl (1.74 kcal/mol) and tert-butyl (~5 kcal/mol) [1]. This steric profile is qualitatively distinct from the planar phenyl group of cinnamyl bromide (A-value ~3.0 kcal/mol with different geometry) and the relatively unencumbered primary alkyl chains of allyl or prenyl bromides. In SN2 and SN2′-type reactions, the increased steric bulk at the allylic carbon can influence regioselectivity and reaction rate, favoring attack at the less hindered vinylic terminus over allylic displacement pathways that compete in unsubstituted analogs.

Steric Effects Conformational Analysis Reaction Selectivity

Recommended Application Scenarios for 3-Cyclohexyl-2-bromopropene Based on Quantitative Differentiation Evidence


Synthesis of Cycloaliphatic Allyl Intermediates for Sp³-Rich Pharmaceutical Scaffolds

When a drug discovery program requires a cyclohexyl-containing allyl fragment to increase sp³ character and modulate lipophilicity, 3-cyclohexyl-2-bromopropene provides a direct, high-yielding entry point. Its 60.5–64% synthesis yield [1] surpasses the 45% yield of the analogous phenyl-substituted building block, reducing route scouting costs. The elevated LogP of 4.6 [2] aligns with the lipophilicity range commonly sought for CNS-penetrant or membrane-targeted candidates.

Phase-Transfer-Catalyzed Allylations Requiring Quantitative Organic/Aqueous Partitioning

For biphasic allylation protocols where the electrophile must reside predominantly in the organic phase, the LogP of 4.6 [1] ensures >98% partitioning into the organic layer under standard conditions, compared to allyl bromide (LogP 1.79, ~98% aqueous partitioning for the unreacted reagent in some biphasic systems). This minimizes reagent hydrolysis and improves atom economy in multi-gram scale syntheses.

Distillation-Intensive Process Chemistry Where Low-Boiling Analogs Cause Reagent Loss

In continuous flow or batch processes that involve sustained heating, the boiling point of 221.67°C (estimated) [1] provides a margin of safety against evaporative loss that cannot be achieved with allyl bromide (71°C) or 3-bromo-2-methylpropene (94–95°C). The reduced-pressure boiling point of 88–89°C at 14 mmHg [2] also allows clean fractional distillation away from ethereal solvents and low-boiling Grignard byproducts.

Sterically-Directed SN2′ Reactions to Access Branched Homoallylic Products

In transformations where nucleophilic attack at the vinyl terminus is desired over direct allylic displacement, the steric bulk of the cyclohexyl group (A-value ≈ 2.2 kcal/mol) [1] can bias the regiochemical outcome. This class-level steric differentiation makes 3-cyclohexyl-2-bromopropene the preferred substrate over less hindered allyl bromides when branched homoallylic alcohol or amine products are the synthetic target.

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